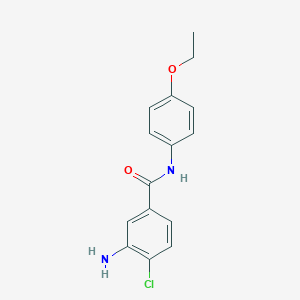
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H15ClN2O2. This compound is characterized by the presence of an amino group, a chloro group, and an ethoxyphenyl group attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste .
化学反应分析
Types of Reactions
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder or tin chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, tin chloride, hydrochloric acid.
Substitution: Amines, thiols, bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
3-amino-4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-amino-4-chloro-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of an ethoxy group.
3-amino-4-chloro-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs .
属性
IUPAC Name |
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-12-6-4-11(5-7-12)18-15(19)10-3-8-13(16)14(17)9-10/h3-9H,2,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYQXXDLGCIRFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309313.png)
![N-benzyl-4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B309314.png)
![Propyl 4-{[(4-chlorophenyl)sulfonyl]oxy}-3-methoxybenzoate](/img/structure/B309315.png)
![Propyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309316.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309317.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B309319.png)
![Ethyl 4-{[(4-chlorophenyl)sulfonyl]oxy}-3-methoxybenzoate](/img/structure/B309320.png)
![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309321.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309322.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309324.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309325.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
